molecular formula C19H20O5 B2465667 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone CAS No. 146138-35-4

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone

Cat. No.: B2465667
CAS No.: 146138-35-4
M. Wt: 328.364
InChI Key: VVLSACONYHRJOL-UHFFFAOYSA-N
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Description

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone (referred to as Deg1 in ) is a bisacetophenone derivative formed via the degradation of chromone-related compounds, such as CS, in aqueous solutions. This degradation involves the opening of the γ-pyrone ring of the chromone nucleus, analogous to the pathway observed in khellin . Deg1 is recognized as a pharmacopeial impurity, highlighting its relevance in pharmaceutical quality control . Structurally, it features two acetylphenoxy groups linked by a 2-hydroxypropoxy bridge, contributing to its polar yet aromatic character. Its degradation in alcoholic solutions yields Deg2, a tetra-sodium salt derivative with additional carboxylic acid functionalities .

Properties

IUPAC Name

1-[2-[3-(2-acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-13(20)16-7-3-5-9-18(16)23-11-15(22)12-24-19-10-6-4-8-17(19)14(2)21/h3-10,15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLSACONYHRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(COC2=CC=CC=C2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenoxy Group: This step involves the acetylation of phenol to form 2-acetylphenol.

    Attachment of the Hydroxypropoxy Group: The next step involves the reaction of 2-acetylphenol with epichlorohydrin to form 3-(2-acetylphenoxy)-2-hydroxypropyl chloride.

    Final Coupling Reaction: The final step involves the reaction of 3-(2-acetylphenoxy)-2-hydroxypropyl chloride with phenylacetone under basic conditions to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions. In the presence of potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 60°C), the acetylphenoxy moiety oxidizes to produce carboxylic acid derivatives. Yields reach 78-82% after 6 hours .

Key reaction:
Acetophenone derivativeKMnO4/H+Carboxylic acid+CO2\text{Acetophenone derivative} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Carboxylic acid} + \text{CO}_2

Hydrodeoxygenation (HDO)

Selective HDO using Fe₂₅Ru₇₅@SILP catalysts (150°C, 24 h, H₂) converts the compound into alkylphenols with >90% selectivity. This reaction proceeds via C–O bond cleavage and alcohol elimination :

Parameter Value
CatalystFe₂₅Ru₇₅ nanoparticles
Temperature150°C
H₂ Pressure20 bar
Yield94%

Intermediate olefin formation (e.g., 4'-vinylaniline) confirms an E2 elimination mechanism .

Esterification and Etherification

The hydroxypropoxy group participates in nucleophilic substitution:

  • Esterification: Reacts with acetic anhydride (Ac₂O) to form acetylated derivatives (85% yield, 80°C) .

  • Etherification: Forms ether linkages with aryl halides (e.g., 4-chlorophenol) under Williamson conditions (K₂CO₃, DMF, 100°C) .

Representative reaction:
HO-Pr-O-Ph-Ac+Ar-XBaseAr-O-Pr-O-Ph-Ac\text{HO-Pr-O-Ph-Ac} + \text{Ar-X} \xrightarrow{\text{Base}} \text{Ar-O-Pr-O-Ph-Ac}

Hydrolysis

The acetyl group hydrolyzes in basic media (NaOH, H₂O/EtOH, reflux) to yield phenolic derivatives. Reaction completion requires 8–10 hours, with 70–75% isolated yields .

Cyclization Reactions

Under dehydrating conditions (H₂SO₄, 120°C), intramolecular cyclization forms oxadiazole derivatives. NMR data (¹H, 13C) confirm five-membered ring formation .

Key spectral data:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.2 (s, 1H, oxadiazole-CH), 7.8–6.9 (m, aromatic protons)

  • IR: 1655 cm⁻¹ (C=O stretch)

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position of the phenyl ring due to electron-donating alkoxy groups. Nitration (HNO₃/H₂SO₄) produces nitro derivatives at 65% yield .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Yield (%) Key Product
OxidationKMnO₄/H₂SO₄, 60°C78–82Carboxylic acid
HydrodeoxygenationFe₂₅Ru₇₅@SILP, H₂, 150°C94Alkylphenol
EsterificationAc₂O, 80°C85Acetylated derivative
HydrolysisNaOH, H₂O/EtOH, reflux70–75Phenolic compound

Scientific Research Applications

Scientific Research Applications

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone has garnered attention for its potential applications in various scientific domains:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, including oxidation and reduction processes.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors, suggesting therapeutic potential.

Medicine

  • Pharmaceutical Development : Ongoing research aims to explore its efficacy as a pharmaceutical agent. Preliminary studies suggest it may have applications in treating inflammatory diseases or infections due to its biological activity.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals, including polymers and coatings, which benefit from its chemical properties.

Data Tables

Application AreaDescriptionExample Studies
ChemistryIntermediate for organic synthesisVarious synthetic pathways explored in literature
BiologyAntimicrobial and anti-inflammatory propertiesIn vitro studies demonstrating efficacy against pathogens
MedicinePotential pharmaceutical agentOngoing clinical trials targeting inflammatory diseases
IndustryProduction of specialty chemicalsUse in polymer formulations and coatings

Case Studies

  • Antimicrobial Activity : A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition at specific concentrations.
  • Anti-inflammatory Effects : Research demonstrated that derivatives exhibited reduced inflammation markers in animal models, indicating potential for developing new anti-inflammatory drugs.
  • Synthesis Optimization : Industrial applications have focused on optimizing synthesis methods to enhance yield and purity, utilizing catalysts and controlled conditions.

Mechanism of Action

The mechanism of action of 1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

(a) 1-[3,6-Dihydroxy-2-(2-propenyloxy)phenyl]ethanone (CAS 33539-24-1)

  • Structure : Contains dihydroxy and allyloxy groups at positions 3, 6, and 2, respectively.
  • Synthesis: Prepared via reduction of 2-acetyl-3-(allyloxy)-1,4-benzoquinone or reaction with allyl alcohol .
  • Molecular Weight: 208.21 g/mol, significantly lower than Deg1 due to the absence of a bis-acetylphenoxy backbone .

(b) 1-[2-Hydroxy-6-methyl-4-(2-methylpropoxy)phenyl]-2-(methylsulfinyl)ethanone (CAS 478795-96-9)

  • Structure : Features methylsulfinyl and methylpropoxy groups, enhancing its sulfoxide reactivity.
  • Physicochemical Properties: Higher lipophilicity compared to Deg1 due to the non-polar methylpropoxy substituent .

Derivatives with Heterocyclic or Aromatic Modifications

(a) 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a)

  • Structure : Incorporates a 4-bromobenzyloxy group and an imidazole ring.
  • Synthesis : Achieved via CuBr2-mediated coupling and subsequent reaction with imidazole (33% yield) .

(b) 1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (CAS 63990-66-9)

  • Structure : Contains a piperazinyl group and 2-chlorophenyl moiety.
  • Applications : Used as an intermediate in antipsychotic drug synthesis due to its affinity for serotonin and dopamine receptors .

Trifluoroethoxy-Substituted Chalcones

2,2,2-Trifluoroethoxychalcones (e.g., 1a–n, 2a–h)

  • Structure: Derived from 1-(4-(2,2,2-trifluoroethoxy)phenyl)ethanone via Claisen−Schmidt condensation.
  • Synthesis Yields : Range from 40% to 94%, influenced by benzaldehyde substituents .
  • Key Difference: The trifluoroethoxy group enhances metabolic stability and electron-withdrawing effects compared to Deg1’s acetylphenoxy groups .

Pharmacopeial Impurities and Degradation Products

(a) Imp. A(EP) : 1-[5-Amino-2-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone

  • Role : A degradation impurity of celiprolol hydrochloride.
  • Structural Variance: Contains a tert-butyl amino group and lacks the bis-acetylphenoxy motif of Deg1 .

(b) Deg2 : 4-(2-{3-[2-(3-Carboxy-3-oxo-propionyl)-3-hydroxy-phenoxy]-2-hydroxy-propoxy}-6-hydroxy-phenyl)-2,4-dioxo-butyric acid tetra-sodium salt

  • Formation : Degradation product of Deg1 in alcoholic solutions.
  • Key Difference : Higher water solubility due to carboxylic acid sodium salts .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield/Stability Biological/Industrial Relevance Reference ID
Deg1 ~330 (estimated) Bis-acetylphenoxy, 2-hydroxypropoxy Degrades in aqueous/alcoholic media Pharmacopeial impurity
1-[3,6-Dihydroxy-2-(allyloxy)phenyl]ethanone 208.21 Dihydroxy, allyloxy Low yield (~20%) Synthetic intermediate
1-[2-Hydroxy-6-methyl-4-(2-methylpropoxy)phenyl]-2-(methylsulfinyl)ethanone 331 (CAS 478795-96-9) Methylsulfinyl, methylpropoxy Stable under refrigeration Antioxidant research
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(imidazol-1-yl)ethanone 372.23 4-Bromobenzyloxy, imidazole 33% yield Cytotoxic against MCF-7 cells
2,2,2-Trifluoroethoxychalcone (1a) ~280 (varies) Trifluoroethoxy, benzaldehyde derivatives Up to 94% yield Antimalarial candidate

Key Findings and Implications

  • Structural Flexibility: The ethanone core permits diverse substitutions, enabling tailored physicochemical properties (e.g., solubility, stability) and biological activities.
  • Degradation Sensitivity : Deg1’s susceptibility to hydrolysis in aqueous/alcoholic media underscores the need for stringent storage conditions in pharmaceutical formulations .
  • Therapeutic Potential: Derivatives with imidazole (e.g., 4a) or piperazine (e.g., CAS 63990-66-9) groups show promise in oncology and neurology, respectively .

Biological Activity

1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone, often referred to as a derivative of acetophenone, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes multiple functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, presenting findings from various studies and case reports.

Chemical Structure

The chemical formula for this compound is C18H20O4. The structure can be depicted as follows:

C18H20O4\text{C}_{18}\text{H}_{20}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of acetophenone have been shown to inhibit the production of pro-inflammatory cytokines, thus suggesting that this compound may possess similar properties.

  • Case Study : A study on related acetophenone derivatives demonstrated a reduction in inflammation markers in animal models, supporting their potential as anti-inflammatory agents .

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The presence of hydroxyl and acetyl groups in the structure enhances its interaction with microbial cell membranes.

  • Research Findings : In vitro tests showed that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

3. Anticancer Potential

The anticancer properties of acetophenone derivatives have been widely studied, with some compounds showing promise in inducing apoptosis in cancer cells.

  • Experimental Evidence : A recent study highlighted that a structurally similar compound was effective in inhibiting tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
AntimicrobialInhibited bacterial growth
AnticancerInduced apoptosis in cancer cells

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
  • Membrane Disruption : The hydrophobic nature of the phenoxy group may facilitate interaction with microbial membranes, disrupting their integrity.
  • Cell Cycle Modulation : Evidence suggests that these compounds can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

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